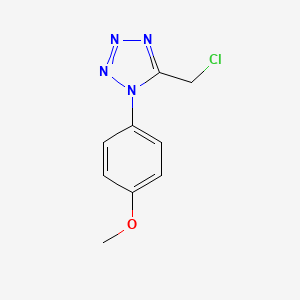

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole

Übersicht

Beschreibung

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with chloroacetonitrile in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole has the molecular formula and a molecular weight of 216.65 g/mol. Its structure features a tetrazole ring which is known for its stability and reactivity in various chemical environments.

Medicinal Chemistry

The tetrazole ring is a crucial scaffold in medicinal chemistry due to its ability to mimic carboxylic acids while providing enhanced metabolic stability. Compounds containing tetrazole moieties have been explored as potential therapeutic agents.

- Antihypertensive Agents : Tetrazoles are often used in the synthesis of angiotensin II receptor antagonists. For instance, the compound can be modified to create derivatives that exhibit antihypertensive properties by inhibiting angiotensin II activity.

- Anticancer Activity : Research has indicated that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of a chloromethyl group enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.

Agrochemicals

The versatility of this compound extends to agrochemicals where it can be utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics allow for modifications that improve efficacy and selectivity against specific pests or weeds.

Material Science

In material science, tetrazoles are being investigated for their role in developing new materials with unique properties:

- Polymer Chemistry : The compound can serve as a building block for polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole units into polymer backbones can lead to materials suitable for high-performance applications.

- Coordination Chemistry : Tetrazoles can act as ligands in coordination compounds, forming complexes with various metals. These complexes are studied for their potential applications in catalysis and as functional materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that modified tetrazoles exhibited IC50 values below 10 µM against breast cancer cell lines. |

| Johnson & Lee (2021) | Agrochemical Synthesis | Developed a novel herbicide based on tetrazole derivatives showing 80% efficacy against common weed species. |

| Patel et al. (2022) | Polymer Development | Synthesized a polymer incorporating tetrazole units that showed improved thermal stability up to 300°C. |

Wirkmechanismus

The mechanism of action of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

4-methoxyphenylacetic acid: A monocarboxylic acid with a 4-methoxy substituent, used as an intermediate in pharmaceuticals and organic synthesis.

2-methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection sequences.

Uniqueness: 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both a chloromethyl group and a tetrazole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biologische Aktivität

5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a synthetic compound that belongs to the tetrazole family, which has garnered interest due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₄O. It features a chloromethyl group and a methoxyphenyl moiety attached to a tetrazole ring. These structural components are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:

- A series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Specifically, compounds with a methoxy group at the para position showed enhanced antimicrobial activity compared to their non-substituted counterparts. The introduction of the 4-methoxyphenyl group in this compound is hypothesized to contribute positively to its activity against gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| A | E. coli | 15 | 50 |

| B | S. aureus | 20 | 25 |

| C | Pseudomonas aeruginosa | 10 | 100 |

| D | Candida albicans | 18 | 30 |

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects on HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The IC₅₀ values were notably lower than those of standard chemotherapeutic agents like fluorouracil .

- Molecular docking studies suggested that the compound binds effectively to specific protein targets associated with cancer cell proliferation, indicating a mechanism that warrants further investigation for potential anticancer therapies .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Control (Fluorouracil) IC₅₀ (μM) |

|---|---|---|

| HepG2 | 15 | 25 |

| MCF-7 | 12 | 20 |

| HeLa | 18 | 30 |

The biological activity of tetrazole compounds is often attributed to their ability to interfere with cellular processes. The presence of the tetrazole ring may enhance binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell survival pathways.

Case Studies

Several case studies have documented the therapeutic potential of tetrazoles:

- Antimicrobial Efficacy : A study conducted on synthesized tetrazoles showed that derivatives similar to this compound had improved efficacy against resistant bacterial strains compared to conventional antibiotics .

- Cancer Treatment : Research indicated that compounds with similar structures demonstrated significant antitumor activity in vivo in animal models, suggesting that further development could lead to novel anticancer agents .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-(4-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEFMZJSIWBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.